Isobutyryl coenzyme A lithium salt

Descripción general

Descripción

Isobutyryl coenzyme A lithium salt . This compound is an acyl group carrier and is used in various biochemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Isobutyryl coenzyme A lithium salt involves the reaction of isobutyric acid with coenzyme A in the presence of lithium ions. The reaction typically requires a coupling agent to facilitate the formation of the acyl-CoA bond. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its desired form. The production process is optimized to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Isobutyryl coenzyme A lithium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isobutyryl-CoA derivatives.

Reduction: It can be reduced to form isobutyryl-CoA alcohols.

Substitution: The compound can undergo substitution reactions to form different acyl-CoA derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various isobutyryl-CoA derivatives, which are used in different biochemical pathways and industrial applications .

Aplicaciones Científicas De Investigación

Metabolic Studies

IB-CoA plays a crucial role in the study of fatty acid metabolism and energy production within cells. It is involved in various metabolic pathways, which helps researchers understand metabolic disorders such as obesity, diabetes, and other related diseases.

- Key Functions:

- Serves as an acyl group carrier.

- Participates in the synthesis and degradation of fatty acids.

Case Study:

A study demonstrated that IB-CoA is essential for understanding the metabolic pathways associated with valine catabolism, highlighting its role in energy production and substrate-level phosphorylation .

Biochemical Pathways

As a key intermediate in several biochemical pathways, IB-CoA allows scientists to investigate the synthesis and breakdown of important biomolecules. Its involvement in enzymatic reactions makes it a valuable tool for elucidating complex metabolic networks.

- Applications:

- Investigating the enzymatic activity of isobutyryl-CoA dehydrogenase.

- Analyzing the conversion processes of fatty acids into energy substrates.

Data Table: Biochemical Pathways Involving IB-CoA

| Pathway Name | Key Enzymes Involved | Role of IB-CoA |

|---|---|---|

| Fatty Acid Metabolism | Acyl-CoA synthetase, IBDH | Substrate for energy production |

| Valine Catabolism | Isobutyryl-CoA dehydrogenase | Intermediate in valine breakdown |

| Myxalamid Biosynthesis | Various enzymes | Starter unit for antibiotic synthesis |

Drug Development

In pharmaceutical research, IB-CoA is utilized to explore potential drug candidates targeting metabolic enzymes. Its role as a substrate for various enzymatic reactions provides insights into new therapeutic approaches for treating metabolic diseases.

- Research Insights:

Biotechnology Applications

IB-CoA is significant in biotechnological applications, particularly in the production of biofuels and bioplastics. It can be utilized in microbial fermentation processes to enhance yield.

- Biotechnological Uses:

- Enhancing microbial fermentation efficiency.

- Serving as a precursor for the synthesis of biodegradable plastics.

Case Study:

Research has shown that incorporating IB-CoA into fermentation processes can significantly increase the yield of biofuel production from renewable biomass sources .

Analytical Chemistry

In analytical chemistry, IB-CoA is employed in various methods to quantify metabolic products. This application aids in developing diagnostic tools for various diseases by providing accurate measurements of metabolic intermediates.

- Analytical Techniques:

- High-performance liquid chromatography (HPLC) for characterizing metabolic profiles.

- Mass spectrometry for detecting specific metabolites associated with disease states.

Data Table: Analytical Applications of IB-CoA

| Analytical Method | Purpose | Application |

|---|---|---|

| HPLC | Quantification of metabolites | Diagnostic tool development |

| Mass Spectrometry | Identification of metabolic products | Disease state analysis |

Mecanismo De Acción

The mechanism of action of Isobutyryl coenzyme A lithium salt involves its role as an acyl group carrier. It participates in various biochemical reactions by transferring the isobutyryl group to different substrates. The molecular targets include enzymes involved in fatty acid metabolism and other metabolic pathways. The compound interacts with these enzymes to facilitate the transfer of the acyl group, thereby influencing various biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to Isobutyryl coenzyme A lithium salt include:

- Acetyl coenzyme A

- Propionyl coenzyme A

- Butyryl coenzyme A

Uniqueness

This compound is unique due to its specific acyl group, which imparts distinct biochemical properties. Unlike other acyl-CoA derivatives, it is specifically involved in the metabolism of branched-chain fatty acids and has unique applications in biochemical research and industrial processes .

Actividad Biológica

Isobutyryl coenzyme A lithium salt (IB-CoA) is a short-chain branched acyl-CoA derivative that plays a crucial role in various metabolic pathways, particularly in fatty acid metabolism and energy production. This article reviews the biological activity of IB-CoA, focusing on its biochemical properties, physiological roles, and implications in health and disease.

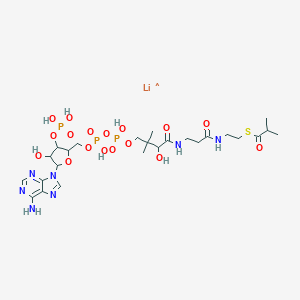

Isobutyryl-CoA is synthesized from isobutyric acid and coenzyme A (CoA) through an acylation reaction. The lithium salt form enhances its solubility and stability, making it suitable for biochemical applications. The general structure of IB-CoA can be represented as follows:

Biological Functions

1. Role in Metabolism:

IB-CoA serves as an acyl group carrier, participating in various metabolic processes including:

- Fatty Acid Metabolism: IB-CoA is involved in the β-oxidation of fatty acids, providing energy through the breakdown of fatty acid chains.

- Histone Modification: Recent studies have shown that branched-chain acyl-CoAs, including IB-CoA, can influence histone modifications, impacting gene expression and cellular differentiation .

2. Interaction with Enzymes:

IB-CoA acts as a substrate for several enzymes, including acyl-CoA dehydrogenases, which are critical for the oxidation of fatty acids. The interaction of lithium ions with these enzymes may alter their activity, potentially influencing metabolic pathways .

Research Findings and Case Studies

Recent research has highlighted the significance of IB-CoA in various biological contexts:

- Subcellular Localization: A study utilizing Stable Isotope Labeling of Essential Nutrients in Cell Culture - Subcellular Fractionation (SILEC-SF) demonstrated distinct profiles of acyl-CoAs within different cellular compartments. IB-CoA was found to be enriched in the nuclear compartment, suggesting a role in nuclear metabolism and epigenetic regulation .

- Metabolic Disorders: In conditions such as multiple acyl-CoA dehydrogenase deficiency, impaired utilization of fatty acids leads to the accumulation of acyl-CoAs like IB-CoA. This accumulation can disrupt normal metabolic functions and contribute to disease pathology .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₇O₅P |

| Molecular Weight | 174.16 g/mol |

| Acyl Group | Isobutyrate |

| Solubility | Soluble in water |

| Key Enzymes | Acyl-CoA dehydrogenases |

Implications in Health and Disease

The biological activity of IB-CoA has significant implications for understanding metabolic diseases:

- Obesity and Diabetes: Altered levels of acyl-CoAs, including IB-CoA, have been associated with metabolic disorders such as obesity and type 2 diabetes. Targeting pathways involving IB-CoA may offer therapeutic strategies for managing these conditions.

- Neurodegenerative Diseases: Lithium's role in modulating acyl-CoAs suggests potential therapeutic effects in neurodegenerative diseases where energy metabolism is disrupted .

Q & A

Basic Research Questions

Q. How can researchers determine the solubility of isobutyryl coenzyme A lithium salt in aqueous buffers for experimental setups?

- Methodological Answer : Solubility can be assessed by dissolving the compound in deionized water at incremental concentrations (e.g., 50–100 mg/mL) and monitoring clarity via spectrophotometry. Buffers such as Tris-HCl (pH 8.5) or magnesium acetate are often used to stabilize the compound, as lithium salts of acyl-CoA derivatives typically require ionic strength adjustments . Precipitates formed in high-salt conditions (e.g., 2.5 M NaCl) indicate solubility limits, necessitating empirical optimization .

Q. What analytical methods are recommended for assessing the purity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm is standard, as purity ≥90% (HPLC-grade) is critical for enzymatic assays. For structural confirmation, mass spectrometry (MS) or nuclear magnetic resonance (NMR) can validate the molecular formula (C₂₅H₄₂N₇O₁₇P₃S·xLi⁺) and lithium coordination . Batch-specific Certificates of Analysis (COA) from suppliers should include retention times and impurity profiles .

Q. How should researchers handle storage and stability of this compound to prevent degradation?

- Methodological Answer : Store lyophilized powder at –20°C in airtight, desiccated vials. For short-term use, reconstitute in 50 mM cacodylate buffer (pH 6.0) with 15% glycerol to stabilize thioester bonds. Avoid freeze-thaw cycles, as repeated exposure to moisture accelerates hydrolysis of the acyl-CoA moiety .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in branched-chain fatty acid metabolism?

- Methodological Answer : Use isotope-labeled substrates (e.g., ¹³C-isobutyrate) in cell lysates to trace metabolic flux via LC-MS. Couple this with siRNA knockdown of acyl-CoA dehydrogenases (e.g., IBDH) to identify rate-limiting steps in β-oxidation pathways. Kinetic assays measuring NADH production via spectrophotometry (340 nm) can quantify enzyme activity .

Q. How can contradictions in enzyme kinetic data involving this compound be resolved?

- Methodological Answer : Discrepancies often arise from buffer composition (e.g., ionic strength affecting lithium coordination) or substrate depletion. Perform Michaelis-Menten kinetics under standardized conditions (e.g., 25°C, pH 7.4) with real-time monitoring using coupled assays (e.g., DTNB for thiol detection). Validate results with independent methods like isothermal titration calorimetry (ITC) to confirm binding constants .

Q. What advanced techniques are suitable for studying the compound’s interaction with acyl-CoA-binding proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity (KD) or X-ray crystallography to resolve co-crystal structures. For dynamic studies, employ fluorescence anisotropy with FITC-labeled coenzyme A analogs to track conformational changes in real time .

Q. How can researchers design isotope-labeled analogs of this compound for tracer studies?

- Methodological Answer : Synthesize ¹³C- or ²H-labeled variants via enzymatic acylation of coenzyme A using labeled isobutyryl-CoA synthetase. Purify using reverse-phase HPLC and validate isotopic enrichment via MS/MS. These analogs are critical for metabolic flux analysis in models of inborn errors (e.g., isobutyryl-CoA dehydrogenase deficiency) .

Q. Key Considerations

- Contradictions in Evidence : Solubility data may vary with buffer ionic strength (e.g., lithium sulfate vs. magnesium acetate) . Always pre-test conditions for specific applications.

- Advanced Applications : The compound’s role in protein myristoylation and metabolic disorders (e.g., IBDD) warrants collaboration with clinical biochemists to validate in vivo relevance .

Propiedades

InChI |

InChI=1S/C25H42N7O17P3S.Li/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32;/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPHNCUNIGLUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42LiN7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585182 | |

| Record name | PUBCHEM_16219499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

844.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-95-1 | |

| Record name | PUBCHEM_16219499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.